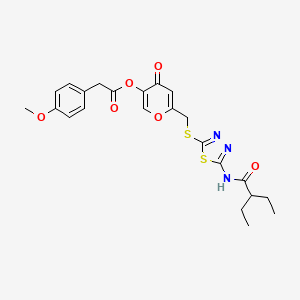

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate is a complex organic molecule known for its versatile applications in various fields. This compound features a unique structure with multiple functional groups, making it an intriguing subject for chemical and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate typically involves multi-step organic reactions. The key steps generally include:

Formation of the 1,3,4-thiadiazole ring through cyclization reactions.

Attachment of the 2-ethylbutanamido group via amide bond formation.

Introduction of the pyran ring through a condensation reaction.

Esterification to link the pyran and 4-methoxyphenyl acetate groups.

Industrial Production Methods

Industrial production may follow the same synthetic route but is optimized for higher yield and efficiency. This optimization might include:

Use of specific catalysts to speed up reactions.

Controlled temperature and pressure conditions.

Purification steps like crystallization or chromatography to ensure compound purity.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

Oxidation: : Introduction of an oxygen atom or removal of hydrogen atoms, which can modify its functional groups.

Reduction: : Addition of hydrogen atoms or removal of oxygen atoms, potentially changing the compound's reactivity.

Substitution: : Exchange of one functional group for another, particularly involving the thiadiazole or pyran rings.

Common Reagents and Conditions

Oxidation: : Commonly uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: : Often utilizes lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Typically involves nucleophiles or electrophiles depending on the reaction environment.

Major Products

The major products of these reactions depend on the initial reaction conditions but may include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

Analytical Chemistry: : Used as a standard or reagent in various chemical analyses due to its well-defined structure.

Synthetic Chemistry: : A model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biochemistry: : Investigated for its interactions with biological molecules, such as enzymes or receptors.

Pharmacology: : Potential use as a drug candidate or lead compound in drug development efforts.

Medicine

Therapeutics: : Explored for its medicinal properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Diagnostic Tools: : Utilized in developing assays or imaging agents.

Industry

Material Science: : Integration into advanced materials, such as polymers or nanocomposites, for enhanced performance.

Agriculture: : Potential application in agrochemicals as a pesticide or herbicide.

Wirkmechanismus

The compound's mechanism of action often involves interaction with specific molecular targets, such as:

Enzymes: : Inhibition or activation of enzymatic activity through binding to the active site.

Receptors: : Modulation of receptor function, affecting cell signaling pathways.

The pathways involved are complex and may include:

Signal Transduction: : Alteration of cellular communication processes.

Gene Expression: : Regulation of genes responsible for various physiological functions.

Vergleich Mit ähnlichen Verbindungen

When comparing this compound with similar molecules, we can highlight its unique features:

Structural Uniqueness: : The combination of thiadiazole, pyran, and methoxyphenyl groups in a single molecule is relatively rare.

Functional Versatility: : The compound's diverse functional groups allow it to participate in a wide range of chemical reactions.

Similar Compounds

Thiadiazole Derivatives: : Compounds with a 1,3,4-thiadiazole ring, often used in pharmaceutical research.

Pyran Derivatives: : Molecules containing a pyran ring, known for their biological activity.

Methoxyphenyl Acetate Esters: : Esters of 2-(4-methoxyphenyl)acetic acid, studied for their therapeutic potential.

This exploration into 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate shows the compound's rich versatility and the breadth of its applications across various scientific disciplines.

Biologische Aktivität

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate is a complex organic molecule notable for its diverse functional groups, including a thiadiazole moiety and a pyran ring. These structural features contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O5S, with a molecular weight of approximately 432.49 g/mol. Its structure can be broken down as follows:

| Structural Feature | Description |

|---|---|

| Thiadiazole Ring | Contributes to antimicrobial and anticancer properties. |

| Pyran Ring | Involved in various biological interactions. |

| Acetate Group | Enhances solubility and bioavailability. |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The thiadiazole moiety may inhibit enzymes involved in DNA synthesis and repair, potentially leading to apoptosis in cancer cells.

- Antimicrobial Activity : The compound shows promise against various microbial strains by disrupting cell wall synthesis or function.

- Anti-inflammatory Properties : It may modulate inflammatory pathways through interaction with specific receptors or signaling molecules.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study tested the compound against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown activity against several cancer cell lines, including breast and liver cancer.

Case Study: Cytotoxic Effects

In vitro assays demonstrated that the compound induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells with an IC50 value of 15 µM.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Compound A | Thiadiazole + Pyridine | Higher lipophilicity |

| Compound B | Thiadiazole + Furan | Enhanced antioxidant activity |

| Compound C | Thiadiazole + Benzene | Stronger anticancer effects |

Eigenschaften

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6S2/c1-4-15(5-2)21(29)24-22-25-26-23(34-22)33-13-17-11-18(27)19(12-31-17)32-20(28)10-14-6-8-16(30-3)9-7-14/h6-9,11-12,15H,4-5,10,13H2,1-3H3,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXSXQHYGBPLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.